2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 923166-02-3
VCID: VC7406530
InChI: InChI=1S/C23H19ClN4O4/c1-32-18-5-2-4-17(12-18)26-20(29)14-27-19-6-3-11-25-21(19)22(30)28(23(27)31)13-15-7-9-16(24)10-8-15/h2-12H,13-14H2,1H3,(H,26,29)
SMILES: COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3
Molecular Formula: C23H19ClN4O4
Molecular Weight: 450.88

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

CAS No.: 923166-02-3

Cat. No.: VC7406530

Molecular Formula: C23H19ClN4O4

Molecular Weight: 450.88

* For research use only. Not for human or veterinary use.

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide - 923166-02-3

Specification

CAS No. 923166-02-3
Molecular Formula C23H19ClN4O4
Molecular Weight 450.88
IUPAC Name 2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide
Standard InChI InChI=1S/C23H19ClN4O4/c1-32-18-5-2-4-17(12-18)26-20(29)14-27-19-6-3-11-25-21(19)22(30)28(23(27)31)13-15-7-9-16(24)10-8-15/h2-12H,13-14H2,1H3,(H,26,29)
Standard InChI Key NSYDEVAARKDAGV-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

Introduction

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule belonging to the class of pyrido[3,2-d]pyrimidine derivatives. These compounds are recognized for their diverse pharmacological properties, including antimicrobial and anticancer activities. The molecular formula of this compound is not explicitly provided in the available sources, but its molecular weight is approximately 450.9 g/mol.

Structural Features

The compound features a pyrido[3,2-d]pyrimidine core with various substituents, including a 4-chlorobenzyl group, which contributes to its lipophilicity and potential interactions with biological membranes. The presence of a 3-methoxyphenyl group attached to the acetamide moiety further enhances its structural complexity and biological activity.

Synthesis

The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity.

Biological Activity

Preliminary studies suggest that this compound may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects against various diseases. Its mechanism of action likely involves interactions with specific biological targets such as enzymes or receptors involved in disease processes.

Potential Applications

Given its structural features and potential biological activities, this compound is of interest in medicinal chemistry, particularly for drug development. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator